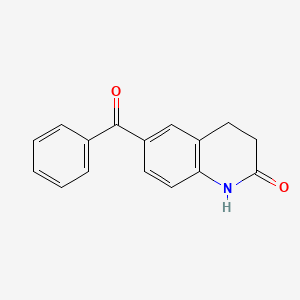

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one

概要

説明

作用機序

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces

Biochemical Pathways

The biochemical pathways affected by 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one are currently unknown. Given the structural similarity to other quinoline derivatives, it is possible that this compound may interact with similar biochemical pathways . .

Pharmacokinetics

The compound’s bioavailability, half-life, volume of distribution, and clearance rate are unknown . Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

準備方法

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method eliminates the need to isolate intermediates, making it efficient and straightforward.

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .

化学反応の分析

Types of Reactions

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include different quinolinone and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:

類似化合物との比較

Similar Compounds

Some compounds similar to 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one include:

- 4-Hydroxy-2-quinolones

- 1,2,3,4-Tetrahydroisoquinolines

- Flindersine

- N-methylflindersine

- Haplamine

- N-methylhaplamine

Uniqueness

This compound is unique due to its specific benzoyl group at the 6-position, which imparts distinct chemical and biological properties compared to other tetrahydroquinolin-2-one derivatives . This uniqueness makes it valuable for various research and industrial applications.

生物活性

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is an organic compound belonging to the class of tetrahydroquinoline derivatives. Its molecular formula is C₁₆H₁₃N₁O₂, characterized by a bicyclic structure that incorporates a benzoyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Structure

The synthesis of this compound can be achieved through various methodologies involving electrophilic substitution reactions and cyclization processes. Notably, Meldrum's acid has been utilized in multi-step synthesis methods to facilitate its formation from enaminones and acylating agents. The structural features of this compound contribute significantly to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various microbial strains with promising results. The mechanism of action may involve the inhibition of critical enzymes or cellular processes necessary for microbial survival.

Anticancer Effects

The compound shows potential as an anticancer agent . Derivatives of tetrahydroquinolines have been reported to inhibit various enzymes associated with cancer progression. For instance, studies suggest that this compound may modulate biological responses by interacting with specific receptors involved in tumor growth .

Table 1: Summary of Biological Activities

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, this compound demonstrated significant inhibition against several bacterial and fungal strains. The study highlighted its potential as a lead compound for developing novel antimicrobial agents.

Investigation into Anticancer Mechanisms

A series of experiments were conducted to assess the anticancer properties of tetrahydroquinoline derivatives. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G2-M phase . These findings suggest that this compound could be further explored for its therapeutic applications in oncology.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets. These investigations reveal how the compound interacts at the molecular level with proteins and enzymes critical for cellular functions and disease mechanisms. For instance, it has shown promising results in modulating receptor activity associated with cancer pathways .

特性

IUPAC Name |

6-benzoyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGBOXVSGGCWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。